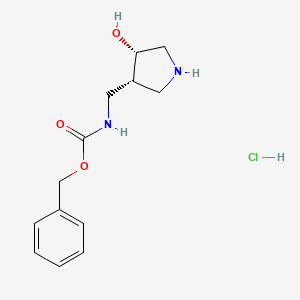

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hcl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl N-[[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-6-11(12)7-15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNWZAAHQLZEMU-MNMPKAIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxypyrrolidine intermediate.

Carbamate Formation: The carbamate moiety is formed by reacting the intermediate with an isocyanate or carbamoyl chloride.

Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the carbamate group or to convert the hydroxyl group to a hydrogen atom.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl ((4-oxopyrrolidin-3-YL)methyl)carbamate.

Reduction: Formation of benzyl ((4-hydroxypyrrolidin-3-YL)methyl)amine.

Substitution: Formation of various substituted benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamates.

Scientific Research Applications

Cis-Benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 286.76 g/mol. The compound features a benzyl group attached to a carbamate, which is connected to a hydroxypyrrolidine moiety. The stereochemistry of the pyrrolidine ring is crucial for its biological activity and applications in medicinal chemistry. It is also known by its IUPAC name: benzyl (((3R,4S)-4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride.

Potential Applications

Cis-Benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride has potential applications in pharmaceutical development as a candidate for drug design, particularly in developing new antidepressants. Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

This compound's structural features make it a candidate for drug design. It is also useful in synthetic organic chemistry. Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride shares structural similarities with compounds such as Benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate, N-Boc-(4-hydroxypyrrolidin-3-yl)methylamine, and (S)-N-Boc-(4-hydroxyprolyl)methylamine. The uniqueness of cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride lies in its specific stereochemistry and combination of functional groups, which may confer distinct biological activities compared to similar compounds.

Related Research

Mechanism of Action

The mechanism of action of cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Variations:

Substituent Position and Type :

- Target Compound : 4-hydroxypyrrolidin-3-yl group (hydroxyl at position 4).

- Analog 1 (4-methyl) : 4-methylpyrrolidin-3-yl group (methyl at position 4) .

- Analog 2 (2-methyl) : 2-methylpyrrolidin-3-yl group (methyl at position 2) .

- PEG Carbamates : Feature polyethylene glycol (PEG) spacers (e.g., NH-PEG(3)-NH2*HCl), enabling solubility and conjugation applications .

Physicochemical Properties:

Biological Activity

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride, often referred to as a novel compound in medicinal chemistry, has garnered attention for its potential biological activities. This compound is characterized by the presence of a benzyl group linked to a carbamate, which is further connected to a hydroxypyrrolidine moiety. The unique stereochemistry of the pyrrolidine ring plays a critical role in its biological efficacy.

Chemical Structure and Properties

- Molecular Formula : C13H19ClN2O3

- Molecular Weight : 286.76 g/mol

- IUPAC Name : Benzyl (((3R,4S)-4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride

The compound's structure is pivotal for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor by binding to active sites or modulating receptor functions, acting as either an agonist or antagonist depending on the biological context.

Biological Activities

Research indicates several potential biological activities for this compound:

- Enzyme Inhibition : Preliminary studies suggest that cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride may inhibit various enzymes, which could lead to therapeutic effects in conditions involving enzyme dysregulation.

- Neuroprotective Effects : The compound has been studied for its influence on neurotransmitter systems, indicating potential therapeutic applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with initial data suggesting it may mitigate inflammation through modulation of inflammatory pathways.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's biological activities:

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : In studies comparing various analogs, cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride demonstrated selective inhibition of nNOS, which is crucial for neuroprotection in models of cerebral ischemia .

- Histone Deacetylase (HDAC) Inhibition : Related compounds have shown significant HDAC inhibitory activity, suggesting that cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride might possess similar properties that could be harnessed for cancer therapy .

Table 1: Summary of Biological Activities

Q & A

Q. How can synthetic routes for cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate HCl be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves carbamate protection/deprotection and stereochemical control. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) are deprotected using HCl/MeOH under reflux, as described in multi-step protocols . Key optimizations include:

-

Catalyst selection : Use of Pd2(dba)3 and BINAP for coupling reactions to enhance regioselectivity .

-

Deprotection conditions : HCl/MeOH (1:4 v/v) at 60°C for 4 hours to cleave tert-butyl carbamates without side reactions .

-

Purification : Column chromatography (silica gel, CH2Cl2/MeOH 10:1) to isolate the cis-isomer.

- Data Table : Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Deprotection | HCl/MeOH, 60°C, 4h | 85% | >98% |

| Purification | Silica gel, CH2Cl2/MeOH | 72% | >99% |

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm the cis-configuration (e.g., coupling constants for pyrrolidin-3-yl protons) and carbamate linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 311.15) and rule out byproducts .

- HPLC : Reverse-phase C18 column (ACN/H2O gradient) to assess purity (>98%) and resolve stereoisomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on analogous benzyl carbamates:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the stereochemical stability of this compound be evaluated under physiological conditions?

- Methodological Answer :

-

pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor isomerization via chiral HPLC or circular dichroism (CD) spectroscopy .

-

Accelerated Degradation : Expose to UV light (254 nm) or elevated temperatures (50°C) to assess photostability/thermal stability .

- Data Table : Stability Profile (Example)

| Condition | Time (h) | % cis-Isomer Remaining |

|---|---|---|

| pH 7.4, 37°C | 72 | 95% |

| UV light | 24 | 88% |

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in serotonin receptor binding assays?

- Methodological Answer :

- Analog Synthesis : Modify the hydroxypyrrolidine or benzyl carbamate moiety (e.g., fluorination, methyl substitution) .

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [3H]-LSD) in HEK293 cells expressing 5-HT2A receptors. Measure IC50 values via scintillation counting .

- Molecular Docking : Employ software like AutoDock to predict binding interactions with receptor crystal structures (PDB: 6WGT) .

Q. How can conflicting crystallographic data on carbamate derivatives be resolved during structural validation?

- Methodological Answer :

- Multi-Method Refinement : Combine SHELXL (for small-molecule refinement) with cryo-EM data (for macromolecular complexes) to resolve ambiguities .

- Twinned Data Analysis : Use the HOOFRIGID algorithm in SHELXE to correct for twinning artifacts in high-symmetry space groups .

Key Research Challenges

- Stereochemical Contradictions : Discrepancies in reported cis/trans ratios may arise from incomplete purification or pH-sensitive isomerization. Validate via controlled synthetic replicates .

- Biological Activity Variability : Differences in receptor binding assays may stem from impurity profiles or solvent effects (e.g., DMSO vs. saline). Standardize protocols across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.